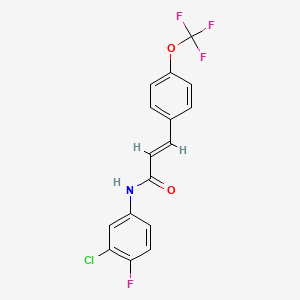
N-(3-Chloro-4-fluorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chloro-4-fluorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide is a useful research compound. Its molecular formula is C16H10ClF4NO2 and its molecular weight is 359.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-Chloro-4-fluorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide, with the chemical formula C16H10ClF4NO2 and CAS Number 882082-57-7, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Chloro and Fluoro Substituents : These halogen groups can influence the compound's reactivity and biological interactions.
- Trifluoromethoxy Group : This moiety is known for enhancing lipophilicity and potentially increasing the compound's ability to cross biological membranes.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C16H10ClF4NO2 |
| Molecular Weight | 359.71 g/mol |
| CAS Number | 882082-57-7 |
This compound has been studied for its interaction with various biological targets. The following mechanisms have been identified:
- TRPM8 Modulation : The compound has shown potential as a modulator of the TRPM8 channel, which is involved in thermosensation and pain pathways. Its structural analogs have demonstrated significant activity in activating TRPM8 channels, suggesting that this compound may also exhibit similar properties .
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antibacterial and antifungal properties. The presence of trifluoromethoxy groups has been correlated with enhanced antimicrobial activity, likely due to increased membrane permeability .
- Inhibition of Inflammatory Pathways : Some derivatives of acrylamide compounds have been reported to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB), a key regulator in inflammatory responses .
Case Studies
- TRPM8 Activation Study : A study demonstrated that certain acrylamide derivatives could activate TRPM8 channels in cellular models, leading to increased calcium influx and subsequent physiological responses. This suggests that this compound may similarly influence TRPM8 activity, potentially providing a basis for therapeutic applications in pain management .
- Antimicrobial Efficacy : Research investigating structurally similar compounds found significant antibacterial effects against various strains of bacteria, including resistant strains. The mechanism was attributed to disruption of bacterial cell membranes, facilitated by the compound's lipophilic characteristics .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| TRPM8 Channel Activation | Potential modulator with calcium influx |
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Inflammatory Pathway Inhibition | Possible NFκB inhibition |
属性
IUPAC Name |
(E)-N-(3-chloro-4-fluorophenyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF4NO2/c17-13-9-11(4-7-14(13)18)22-15(23)8-3-10-1-5-12(6-2-10)24-16(19,20)21/h1-9H,(H,22,23)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGGFBQTDPRJPX-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2)F)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














